molecular formula C32H34N6O8S2 B2522613 ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 309967-88-2

ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2522613
CAS No.: 309967-88-2
M. Wt: 694.78
InChI Key: DFALZFXWBIKDEV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a structurally complex 1,2,4-triazole derivative. Key features include:

  • Substituents: Position 4: 2-Methoxyphenyl group, which may enhance lipophilicity and π-π stacking interactions. Position 3: Thioacetamido benzoate ester, offering metabolic stability and sulfur-mediated reactivity.

This compound’s design leverages the 1,2,4-triazole core’s versatility, with substituents tailored for optimized solubility, target binding, and pharmacokinetics .

Properties

IUPAC Name

ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N6O8S2/c1-3-46-31(41)23-8-12-24(13-9-23)34-29(39)21-47-32-36-35-28(38(32)26-6-4-5-7-27(26)44-2)20-33-30(40)22-10-14-25(15-11-22)48(42,43)37-16-18-45-19-17-37/h4-15H,3,16-21H2,1-2H3,(H,33,40)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFALZFXWBIKDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate (CAS Number: 309967-88-2) is a complex organic compound with potential biological activities. Its structure includes a triazole ring and a morpholinosulfonyl group, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C32H34N6O8S2, with a molecular weight of 694.78 g/mol. Its IUPAC name reflects its complex structure, which is crucial for its biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties in various studies:

Case Study: Antimicrobial Efficacy

In a study assessing the compound's antimicrobial efficacy against several pathogens, it was found that the minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli . The compound exhibited bactericidal activity as shown by the minimum bactericidal concentration (MBC), indicating its potential as an effective antimicrobial agent.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.250.30

Antifungal Activity

The compound also shows promise as an antifungal agent. Research indicates that derivatives containing similar structural motifs exhibit enhanced antifungal activity due to the presence of the triazole ring and methoxy groups.

Comparative Analysis

In comparison to commercial antifungal agents like hymexazol, this compound demonstrated superior efficacy against Fusarium oxysporum, with complete inhibition observed at concentrations as low as 50 µg/mL .

Anticancer Activity

The potential anticancer properties of this compound have been explored in vitro. Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines such as HepG2.

Mechanistic Insights

The induction of apoptosis was evaluated through caspase activation assays. The results indicated a significant increase in caspase-3 activity in treated cells compared to controls, suggesting that this compound may act through apoptotic pathways to exert its anticancer effects .

Compound Caspase Activation (Fold Increase)
Ethyl Compound7.0
Control1.0

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial activity against various pathogens such as Escherichia coli and Pseudomonas aeruginosa . Ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate likely shares similar properties due to its structural components.
  • Anti-inflammatory Effects :
    • The compound's potential as an anti-inflammatory agent is supported by studies on related triazole compounds that have demonstrated the ability to inhibit inflammatory pathways. For instance, some triazole derivatives have shown effectiveness in reducing inflammation through inhibition of cyclooxygenase enzymes .
  • Anticancer Activity :
    • Triazole derivatives are also being explored for their anticancer properties. The presence of morpholino and sulfonamide groups in the compound may enhance its ability to target cancer cells by interfering with cellular signaling pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Triazole Derivatives : A study published in Molecules highlighted the synthesis and biological evaluation of various triazole derivatives, demonstrating their antibacterial and antifungal activities. This compound could be a candidate for similar evaluations due to its structural similarities .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has shown that certain triazole derivatives can effectively bind to targets involved in inflammation and cancer progression. This suggests that this compound may also exhibit strong interactions with relevant biological targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Core Heterocycle Modifications
  • : Compounds 4 and 5 feature thiazole-triazole hybrids. While their thiazole core differs from the target’s 1,2,4-triazole, both share triazolyl moieties. The thiazole’s electron-rich nature may alter electronic properties compared to the target compound’s triazole .
  • : Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate shares the triazole core and thioacetamido benzoate group but lacks the morpholinosulfonyl and methoxyphenyl substituents. This simpler structure likely reduces solubility and target affinity .
Substituent Effects
  • Sulfonyl Groups: The target’s morpholinosulfonyl group enhances solubility compared to ’s phenylsulfonyl derivatives (e.g., compounds 7–9). Morpholine’s cyclic ether improves water solubility, whereas halogenated phenylsulfonyl groups (e.g., X = Cl, Br in ) increase molecular weight without equivalent polarity .
  • Methoxy vs.

Physicochemical Properties

Property Target Compound Compound Compound (X = Cl)
Molecular Weight ~650 g/mol (estimated) ~440 g/mol ~500 g/mol
Solubility High (morpholinosulfonyl) Moderate (phenyl group) Low (halogenated sulfonyl)
LogP (Predicted) ~2.5 ~3.8 ~4.2

The morpholinosulfonyl group in the target compound reduces LogP compared to halogenated analogs, favoring aqueous solubility .

Computational Similarity Metrics

Per , Tanimoto and Dice indexes quantify structural similarity. The target compound’s unique substituents (morpholinosulfonyl, methoxyphenyl) may yield low similarity scores (~0.4–0.6) with simpler triazole derivatives, underscoring its structural novelty .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate?

  • The synthesis typically involves multi-step reactions, including:

  • Triazole ring formation : Cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
  • Functionalization : Introduction of the morpholinosulfonyl benzamido group via nucleophilic substitution or amide coupling reactions. Optimal conditions (e.g., solvent polarity, temperature) must be tailored to minimize side reactions .
  • Thioether linkage : Reaction of a thiol-containing intermediate with chloroacetamide derivatives in the presence of a base (e.g., potassium carbonate) .
    • Key parameters include reaction time (4–12 hours), temperature (60–100°C), and solvent choice (e.g., DMF for polar intermediates, ethanol for cyclization steps) .

Q. How is the structural integrity of this compound validated during synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing triazole ring protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, especially for the morpholinosulfonyl moiety (expected m/z ~200–250) .
  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, with comparisons to known inhibitors like doxorubicin .
  • Receptor binding : Radioligand displacement assays for receptors associated with the triazole or sulfonamide pharmacophores (e.g., GABA receptors) .

Advanced Research Questions

Q. How can reaction yields be optimized for the morpholinosulfonyl benzamido substitution step?

  • Design of experiments (DoE) : Use fractional factorial designs to test variables like reagent stoichiometry (1:1 to 1:2), solvent (DMF vs. THF), and temperature (25–60°C).
  • Catalyst screening : Evaluate coupling agents (e.g., HATU vs. EDCI) for amide bond formation. HATU often improves yields by 10–15% in sulfonamide coupling .
  • Data contradiction resolution : If yields vary between studies (e.g., 40% vs. 65%), analyze byproducts via LC-MS to identify hydrolysis or dimerization side reactions .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or inflammatory enzymes (e.g., COX-2). Focus on the triazole-thioether region for hydrogen bonding and the sulfonamide for hydrophobic interactions .
  • QSAR modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and electronegativity of the morpholinosulfonyl group to correlate with IC₅₀ data .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Q. How should researchers address discrepancies in reported biological activity data?

  • Meta-analysis : Compare datasets from independent studies (e.g., IC₅₀ values against EGFR: 0.5 μM vs. 2.3 μM) by normalizing assay conditions (e.g., ATP concentration, incubation time) .
  • Orthogonal validation : Confirm activity via alternative assays (e.g., Western blot for phosphorylated EGFR in addition to enzyme inhibition) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxyphenyl with fluorophenyl) to isolate contributing moieties .

Methodological Considerations

Q. What strategies mitigate degradation during long-term storage?

  • Stability studies : Monitor via accelerated degradation tests (40°C/75% RH for 6 months) with HPLC tracking.
  • Formulation : Store in amber vials under inert gas (argon) at –20°C to prevent oxidation of the thioether group .

Q. How is crystallographic data utilized to refine synthetic protocols?

  • Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., triazole C–N bonds: ~1.32 Å) to verify regiochemistry during cyclization steps .
  • Polymorphism screening : Test recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate the most thermodynamically stable form .

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